

A Technical Guide to 4,4'-Diamino-2methylazobenzene: Properties, Synthesis, and Analysis

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Compound of Interest		
Compound Name:	4,4'-Diamino-2-methylazobenzene	
Cat. No.:	B1605504	Get Quote

Introduction

4,4'-Diamino-2-methylazobenzene is an aromatic azo compound characterized by a diarylazo backbone with amino and methyl functional groups. The presence of the photochromic azo group (–N=N–) and reactive amino functionalities makes it a molecule of significant interest in dye chemistry, materials science, and advanced chemical research.[1] The methyl group introduces specific steric and electronic effects that influence its conformation and reactivity compared to its parent compound, 4,4'-diaminoazobenzene.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.

Core Chemical and Physical Properties

The fundamental properties of **4,4'-Diamino-2-methylazobenzene** are summarized below. These identifiers and physical data points are crucial for experimental design, safety protocols, and regulatory compliance.

Table 1: Chemical Identifiers



Property	Value	Source
IUPAC Name	4-[(4-aminophenyl)diazenyl]-3- methylaniline	[1][2][3]
CAS Number	43151-99-1	[1][3][4][5]
Molecular Formula	C13H14N4	[1][2][3][4][5]
Synonyms	(E)-4-((4- AMINOPHENYL)DIAZENYL)-3 -METHYLBENZENAMINE, Benzenamine, 4-[(4- aminophenyl)azo]-3-methyl-	[3]
InChl Key	UOABMKNOHFGBSD- UHFFFAOYSA-N	[1]

Table 2: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	226.28 g/mol	[1][2]
Monoisotopic Mass	226.12184 Da	[1]
Boiling Point	447.7 °C at 760 mmHg	[3][4]
Density	1.21 g/cm ³	[3][4]
Flash Point	224.5 °C	[3][4]
LogP	4.73720	[4]

Spectroscopic and Structural Characterization

Elucidating the precise molecular structure is fundamental to understanding the compound's reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.[1] The asymmetry introduced by the methyl group results in a distinct NMR spectrum, allowing for full assignment through advanced techniques.[1]

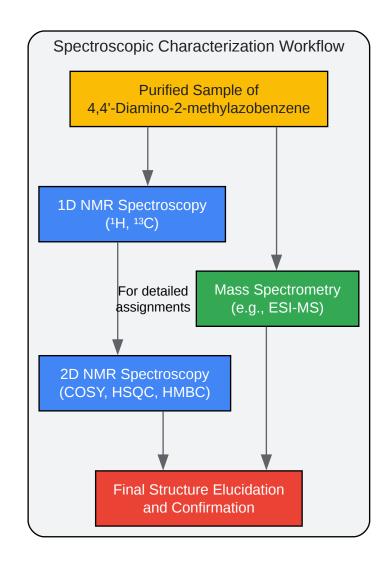


Table 3: ¹H NMR Spectral Data

Proton Environment	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic H (ortho to NH ₂)	6.82	Doublet	2H
Aromatic H (meta to NH ₂)	7.25	Singlet	2H
NH2 (exchangeable)	5.10	Broad	4H
CH₃ (ortho to azo)	2.35	Singlet	3H
Data acquired in DMSO-d ₆ at 400 MHz.			

While one-dimensional NMR provides initial data, a comprehensive structural confirmation relies on a combination of spectroscopic methods. Multi-dimensional techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon resonances.[1]





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Caption: A typical workflow for the structural elucidation of an organic compound.

Synthesis and Reactivity

Reactivity

The chemical behavior of **4,4'-Diamino-2-methylazobenzene** is dominated by its two key functional regions:

 Azo Group (-N=N-): This central bridge is responsible for the compound's color and photochromic properties. It is susceptible to redox reactions, which can cleave the N=N bond.[1]





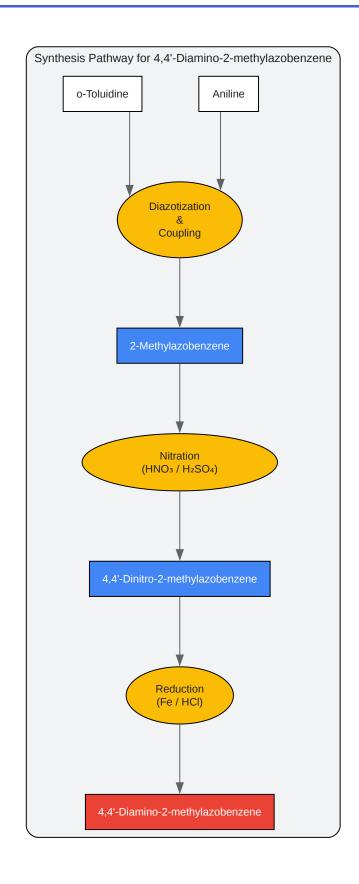


Amino Groups (–NH₂): These groups are nucleophilic and can be readily modified. They are
particularly important for synthesizing more complex molecules through reactions like
diazotization.[1] The amino groups also allow for hydrogen bonding, influencing the
compound's solid-state structure and solubility.

Synthetic Pathways

The synthesis of this compound can be achieved through several established routes in organic chemistry, including diazotization-coupling reactions and direct amination of azobenzene precursors.[1] A modified route that avoids nitro intermediates involves a multi-step process starting from o-toluidine and aniline.[1]





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Caption: A multi-step synthesis route for 4,4'-Diamino-2-methylazobenzene.[1]

Foundational & Exploratory





Experimental Protocol: Representative Synthesis of 4,4'-Diaminoazobenzene

While a detailed protocol for the 2-methyl derivative is not readily available, the following procedure for the parent compound, 4,4'-diaminoazobenzene, illustrates a common and effective synthetic method for this class of molecules.[6] This method involves the oxidation of p-aminoacetanilide to form the azo bridge, followed by hydrolysis of the protecting acetyl groups.

Step 1: Synthesis of 4,4'-Bis(acetamido)azobenzene

- In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 500 mL of glacial acetic acid, 29.0 g (0.19 mole) of paminoacetanilide, 40 g (0.26 mole) of sodium perborate tetrahydrate, and 10 g (0.16 mole) of boric acid.[6]
- Heat the mixture with stirring to 50–60 °C and maintain this temperature for 6 hours. The product will begin to separate as a solid after approximately 40 minutes.[6]
- After the reaction period, cool the mixture to room temperature. Collect the yellow product by filtration on a Büchner funnel.[6]
- Wash the solid with water until the washings are neutral to pH paper, then dry it in an oven at 110 °C. The expected yield of 4,4'-bis(acetamido)azobenzene is approximately 16.5 g (57.7%).[6]

Step 2: Hydrolysis to 4,4'-Diaminoazobenzene

- In a 500-mL round-bottomed flask with a reflux condenser and magnetic stirrer, place 150 mL of methanol, 150 mL of 6N hydrochloric acid, and the entire yield of 4,4'-bis(acetamido)azobenzene from the previous step.[6]
- Heat the mixture under reflux for 1.5 hours.[6]
- Cool the reaction mixture and collect the resulting violet solid (the dihydrochloride salt) on a Büchner funnel.[6]



- Suspend the damp product in 500 mL of water in a 1-liter beaker and stir. Slowly neutralize the mixture by adding 2.5N sodium hydroxide. The salt will dissolve, and the free base will separate out.[6]
- Collect the final yellow product of 4,4'-diaminoazobenzene by filtration, wash with water, and dry under reduced pressure.[6]

Biological Activity and Safety

Biological Activity

Specific data on the biological activity and signaling pathways of **4,4'-Diamino-2-methylazobenzene** is limited. However, the broader class of diaminoazobenzene dyes has been studied. Research on related compounds has shown that mutagenicity can be influenced by the nature of substituents on the azobenzene core.[7] For example, studies on substituted **4,4'-diaminoazobenzene** dyes have investigated how metabolic cleavage can produce directacting mutagens.[7] Generally, azo compounds are known for a range of biological activities, including antimicrobial properties, but also potential carcinogenicity, often following metabolic reduction of the azo bond to aromatic amines.[8] Further research is required to characterize the specific biological profile of the 2-methyl derivative.

Safety and Handling

4,4'-Diamino-2-methylazobenzene is classified with significant hazards and must be handled with appropriate precautions.

Table 4: GHS Hazard Statements



Hazard Code	Statement	Class
H301	Toxic if swallowed	Acute toxicity, oral
H317	May cause an allergic skin reaction	Sensitization, Skin
H373	May cause damage to organs through prolonged or repeated exposure	Specific target organ toxicity, repeated exposure
H410	Very toxic to aquatic life with long lasting effects	Hazardous to the aquatic environment, long-term hazard
Source: PubChem.[2]		

Handling Recommendations:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety glasses, and a lab coat.[9]
- Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize exposure.[9]
- Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[9]

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